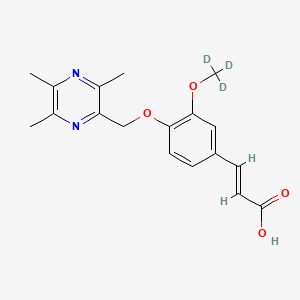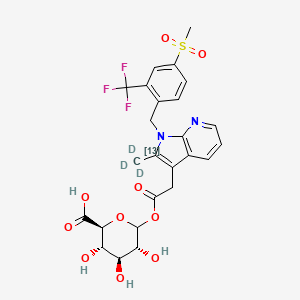![molecular formula C22H27NO4 B13854257 (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and the presence of both allyl and propoxy functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves several steps, starting from simpler precursors. The key steps typically include:
Formation of the benzofuroisoquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the allyl group: This step involves the use of allyl halides under basic conditions.
Addition of the propoxy group: This is typically done using propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production.
化学反应分析
Types of Reactions
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the allyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: can be compared with other benzofuroisoquinoline derivatives, such as:
Nalmefene: Known for its opioid receptor antagonist properties.
Nalfurafine: Used for its anti-itching effects.
Naloxone: A well-known opioid antagonist used in overdose treatments.
The uniqueness of This compound lies in its specific functional groups and chiral centers, which confer distinct biological activities and chemical reactivity.
属性
分子式 |
C22H27NO4 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
(4R,4aS,12bS)-3-prop-2-enyl-7-propoxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C22H27NO4/c1-3-10-23-11-9-21-18-14-5-6-15(24)19(18)27-20(21)16(26-12-4-2)7-8-22(21,25)17(23)13-14/h3,5-7,17,20,24-25H,1,4,8-13H2,2H3/t17-,20?,21+,22-/m1/s1 |
InChI 键 |
XZMKWYIVVWJILD-GVVUEQADSA-N |
手性 SMILES |
CCCOC1=CC[C@]2([C@H]3CC4=C5[C@]2(C1OC5=C(C=C4)O)CCN3CC=C)O |
规范 SMILES |
CCCOC1=CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


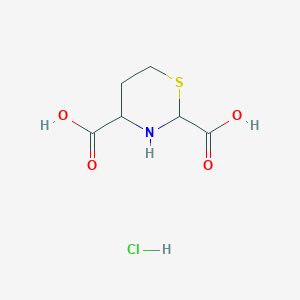
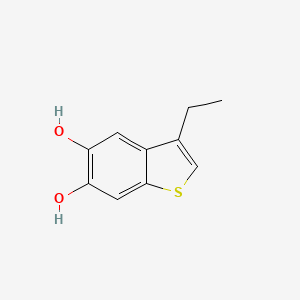

![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

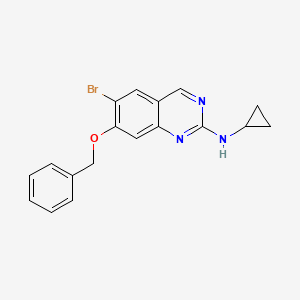
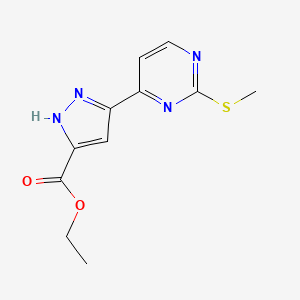



![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
